molecular formula C14H16N4O8 B560330 2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid CAS No. 864085-92-7

2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid

Cat. No.: B560330
CAS No.: 864085-92-7
M. Wt: 368.30 g/mol
InChI Key: SYNWQVVPBORTQE-QMMMGPOBSA-N
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Description

2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid: is a complex organic compound with a unique structure that includes an indole ring substituted with methoxy and dinitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid typically involves multi-step organic reactions. One common approach is to start with the indole ring, introducing the methoxy and dinitro groups through electrophilic aromatic substitution reactions. The amino and oxopentanoic acid groups are then added through a series of condensation and reduction reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amino derivatives.

Scientific Research Applications

Structural Characteristics

The compound is characterized by a unique structure that includes:

  • Amino Group : Contributes to its basicity and reactivity.
  • Pentanoic Acid Backbone : Provides a framework for further functionalization.
  • Substituted Indole Moiety : Contains multiple nitro and methoxy groups, which enhance its biological activity and reactivity.

The molecular formula is C12H14N4O6C_{12}H_{14}N_{4}O_{6}, indicating a composition of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of these functional groups allows for diverse chemical reactions and interactions with biological systems.

Medicinal Chemistry

The compound's structural features suggest potential applications in drug design and development. Its ability to interact with various biological targets makes it a candidate for:

  • Anticancer Agents : The dinitroindole moiety may exhibit cytotoxic effects against cancer cells.
  • Neurotransmitter Modulators : As a derivative of glutamic acid, it could influence glutamate receptors, potentially aiding in neurological disorders.

Biochemical Studies

Research into the compound's mechanism of action is crucial for understanding its pharmacodynamics. Potential areas of investigation include:

  • Enzyme Inhibition : Studies may reveal its ability to inhibit specific enzymes related to disease pathways.
  • Receptor Binding Studies : Understanding how the compound interacts with neurotransmitter receptors could provide insights into its therapeutic potential .

Synthetic Chemistry

Due to its unique functional groups, 2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid serves as a versatile building block in organic synthesis:

  • Multi-step Synthesis : The compound can be synthesized through various organic reactions, allowing chemists to explore modifications that enhance its efficacy or reduce toxicity.
  • Drug Development : Its derivatives may be synthesized to optimize pharmacological properties.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is beneficial. The following table summarizes key features:

Compound NameStructural FeaturesBiological ActivityUniqueness
4-Methoxy-NitrophenolMethoxy and nitro groupsAntimicrobialSimpler structure
Indole-3-acetic acidIndole derivativePlant growth regulatorLacks nitro groups
5-NitroindoleNitro-substituted indoleAntimicrobialNo carboxylic acid
2-Amino-5-(4-methoxy-5,7-dinitro...acid Amino group, pentanoic acid backbonePotential anticancer effectsComplex multi-functional structure

This comparison illustrates that while similar compounds exist, the combination of functional groups in this compound contributes to its distinct chemical behavior and potential applications in medicinal chemistry and biochemical research.

Case Study 1: Anticancer Activity

Recent studies have indicated that derivatives of this compound may exhibit selective cytotoxicity towards certain cancer cell lines. For instance, preliminary assays demonstrated significant inhibition of cell proliferation in breast cancer models when treated with synthesized derivatives of 2-Amino-5-(4-methoxy-5,7-dinitro...acid) .

Case Study 2: Neuropharmacological Effects

Research focusing on the modulation of glutamate receptors has shown that this compound can influence synaptic transmission in neuronal cultures. This suggests potential therapeutic implications for neurodegenerative diseases where glutamate signaling is disrupted .

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (2S)-2-amino-5-(4-methoxy-2,3-dihydroindol-1-yl)-5-oxopentanoic acid: This compound lacks the dinitro groups, making it less reactive in certain chemical reactions.

    (2S)-2-amino-5-(4-methoxy-5-nitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid: This compound has only one nitro group, which affects its chemical and biological properties.

Uniqueness: The presence of both methoxy and dinitro groups in 2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid makes it unique. These groups confer specific reactivity and interaction profiles, distinguishing it from similar compounds and enabling its use in specialized applications.

Biological Activity

2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid is a complex organic compound notable for its unique structural features, including an indole ring with methoxy and dinitro substitutions. This compound has garnered attention in biochemical research due to its potential biological activities, including enzyme modulation and therapeutic applications.

  • Molecular Formula : C14H16N4O8
  • Molecular Weight : 368.30 g/mol
  • IUPAC Name : (2S)-2-amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid
  • CAS Number : 864085-92-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of both methoxy and dinitro groups enhances its reactivity and specificity in biochemical pathways. The compound can modulate enzyme activities, influencing metabolic processes and signaling pathways critical for cellular function.

Enzyme Interaction

Research indicates that this compound can act as a probe for studying enzyme interactions. Its structural properties allow it to bind to specific active sites on enzymes, potentially altering their catalytic activity.

Immunomodulatory Effects

The immunological profile of related compounds suggests that this compound may possess immunomodulatory properties. Compounds with similar structures have demonstrated the ability to modulate immune responses by affecting cytokine production and lymphocyte proliferation .

Case Studies

StudyFindings
Study on Indole Derivatives Investigated the anticancer effects of various indole derivatives, highlighting the potential of dinitro-substituted compounds in inhibiting cancer cell growth .
Immunological Assessment Examined the immunomodulatory effects of related compounds, showing significant inhibition of lymphocyte proliferation and cytokine production .
Enzyme Interaction Analysis Evaluated the binding affinity of similar compounds to enzyme active sites, suggesting potential applications in drug development .

Properties

CAS No.

864085-92-7

Molecular Formula

C14H16N4O8

Molecular Weight

368.30 g/mol

IUPAC Name

(2S)-2-amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid

InChI

InChI=1S/C14H16N4O8/c1-26-13-7-4-5-16(11(19)3-2-8(15)14(20)21)12(7)9(17(22)23)6-10(13)18(24)25/h6,8H,2-5,15H2,1H3,(H,20,21)/t8-/m0/s1

InChI Key

SYNWQVVPBORTQE-QMMMGPOBSA-N

SMILES

COC1=C(C=C(C2=C1CCN2C(=O)CCC(C(=O)O)N)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

COC1=C(C=C(C2=C1CCN2C(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C2=C1CCN2C(=O)CCC(C(=O)O)N)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

Alternative Names: caged MDNI glutamate, DNI glutamate, DNI-GLU

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid
Reactant of Route 2
2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid
Reactant of Route 3
2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid
Reactant of Route 4
2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid
Reactant of Route 5
2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid

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